molecular formula C4H3F6NO B1608441 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide CAS No. 407-37-4

2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B1608441
CAS No.: 407-37-4
M. Wt: 195.06 g/mol
InChI Key: OVRXBUODRQZROG-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide:

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form complexes with Lewis bases through hydrogen bonding, which can influence the stability and reactivity of these biomolecules . The compound’s trifluoroethyl group enhances its ability to participate in biochemical reactions, making it a useful tool in the study of enzyme kinetics and protein-ligand interactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular function . For instance, it may inhibit or activate certain enzymes, thereby altering metabolic flux and affecting the overall metabolic state of the cell . Additionally, its interaction with cellular membranes can impact membrane fluidity and permeability, further influencing cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes . These molecular interactions are crucial for understanding the compound’s role in biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments . It has been observed that the compound remains stable under normal laboratory conditions, but its activity may decrease over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are essential for designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and overall health . As the dosage increases, the compound’s impact becomes more pronounced, potentially leading to toxic or adverse effects . High doses of the compound have been associated with changes in enzyme activity, metabolic disturbances, and even cellular damage . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in biochemical research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s trifluoroethyl group can undergo oxidation and reduction reactions, leading to the formation of different metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cellular membranes through specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments . The compound’s localization and accumulation within specific tissues can influence its overall activity and effectiveness in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its activity and interactions with other biomolecules, influencing cellular processes and overall function .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from Trifluoroacetic Anhydride and Methanol:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

2,2,2-trifluoro-N-(2,2,2-trifluoroethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F6NO/c5-3(6,7)1-11-2(12)4(8,9)10/h1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRXBUODRQZROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193675
Record name 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407-37-4
Record name 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=407-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2,2,2-trifluoro-N-(2,2,2-trifluoroethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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